molecular formula C14H20ClN3O B14438813 2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide CAS No. 74074-35-4

2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide

Cat. No.: B14438813
CAS No.: 74074-35-4
M. Wt: 281.78 g/mol
InChI Key: PGBSSEVSSPVICV-UHFFFAOYSA-N
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Description

2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group attached to the benzene ring and a carbamimidoyl group substituted with isopropyl groups. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with N,N’-diisopropylcarbodiimide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the carbamimidoyl group can yield amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.

    2-chloro-N-(2,6-diisopropylphenyl)acetamide: A related benzamide derivative with similar chemical properties.

Uniqueness

2-chloro-N-[N,N’-di(propan-2-yl)carbamimidoyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

74074-35-4

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C14H20ClN3O/c1-9(2)16-14(17-10(3)4)18-13(19)11-7-5-6-8-12(11)15/h5-10H,1-4H3,(H2,16,17,18,19)

InChI Key

PGBSSEVSSPVICV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=NC(C)C)NC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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